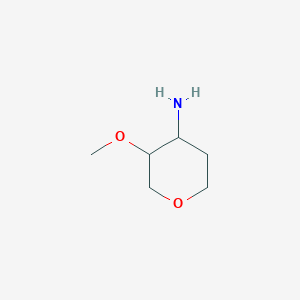

3-Methoxyoxan-4-amine

Description

Key Stereochemical Considerations:

- Ring Conformation : The chair conformation minimizes steric strain, with the methoxy and amine groups occupying equatorial positions.

- Enantiomeric Pairs : The (3R,4R) and (3S,4S) enantiomers exhibit distinct optical activities, which could affect their binding affinities in chiral environments.

Table 2: Stereoisomers of this compound

| Stereoisomer | Configuration | Optical Activity |

|---|---|---|

| (3R,4R)-isomer | R,R | Dextrorotatory |

| (3S,4S)-isomer | S,S | Levorotatory |

Comparative Structural Analysis with Related Oxanamine Derivatives

This compound belongs to a broader class of oxanamine derivatives, which vary in substituent type and position. Below is a comparison with structurally analogous compounds:

4-Methoxyoxan-3-amine

- Substituents: Methoxy at C4, amine at C3.

- Key Difference: Altered substitution pattern reduces steric hindrance between functional groups.

3-Hydroxyoxan-4-amine

- Substituents: Hydroxyl (-OH) at C3 instead of methoxy.

- Key Difference: Increased polarity due to hydroxyl group, affecting solubility and hydrogen-bonding capacity.

Table 3: Structural Comparison of Oxanamine Derivatives

| Compound | Substituents (Position) | Molecular Formula | Key Properties |

|---|---|---|---|

| This compound | -OCH₃ (C3), -NH₂ (C4) | C₆H₁₃NO₂ | Moderate lipophilicity |

| 4-Methoxyoxan-3-amine | -OCH₃ (C4), -NH₂ (C3) | C₆H₁₃NO₂ | Enhanced flexibility |

| 3-Hydroxyoxan-4-amine | -OH (C3), -NH₂ (C4) | C₅H₁₁NO₂ | High polarity |

Computational Modeling of Molecular Geometry and Conformational Dynamics

Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) , provide insights into the compound’s geometry and behavior in solution.

Key Findings from Computational Studies:

Conformational Preferences :

Solvent Interactions :

Table 4: Computational Parameters for this compound

| Parameter | Value | Method |

|---|---|---|

| Bond Length (C3-O) | 1.42 Å | DFT/B3LYP/6-31G(d) |

| Dihedral Angle (C2-C3) | 55.3° | MD Simulation |

| Solvation Energy | -15.2 kcal/mol | COSMO-RS |

These analyses underscore the compound’s adaptability in diverse chemical environments, making it a promising candidate for further functionalization in drug design.

Propriétés

IUPAC Name |

3-methoxyoxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyoxan-4-amine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions often include the use of methanol and a base such as sodium hydroxide to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale O-alkylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxyoxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include primary amines, nitriles, and substituted oxanes, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

The compound exhibits significant potential in various scientific domains:

Anticancer Activity

Research indicates that 3-Methoxyoxan-4-amine may induce apoptosis in cancer cells. A notable study evaluated its effects on different cancer cell lines:

| Cell Line | IC50 Value (nM) |

|---|---|

| A549 (Lung Cancer) | 130 |

| MDA-MB-231 (Breast Cancer) | 94 |

The compound's mechanism involves disrupting base excision repair pathways, leading to increased cytotoxic adducts and cell death.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. In vitro studies reveal its effectiveness against various bacterial strains, indicating potential for development into novel antibiotics. The compound interacts with microbial enzymes, inhibiting their function and resulting in cell death.

Anticancer Activity Case Study

A study focused on the anticancer potential of this compound demonstrated significant antiproliferative effects across multiple cancer cell lines. The results indicated a strong correlation between the structure of the compound and its biological activity.

Antimicrobial Efficacy Case Study

In another study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential as a new antibiotic agent.

Mécanisme D'action

The mechanism by which 3-Methoxyoxan-4-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Chiral Oxan-4-amine Derivatives

Several stereoisomers and analogs of 3-Methoxyoxan-4-amine are commercially available, differing in substituent positions and stereochemistry:

Key Findings :

Heterocyclic Amines with Methoxy Substituents

Methoxy-substituted heterocyclic amines share functional similarities but differ in core structures:

Key Findings :

- Benzoxazole and thiazole derivatives () exhibit enhanced aromaticity and planarity compared to oxan-amines, favoring interactions with enzymatic targets (e.g., kinases, antimicrobial proteins).

- 3-Hydroxy-4-methoxycinnamic acid () demonstrates divergent applications in antioxidant research due to its phenolic structure, unlike the aliphatic oxan-amine derivatives.

Activité Biologique

3-Methoxyoxan-4-amine, also referred to as (3R,4S)-3-methoxyoxan-4-amine, is a chiral compound characterized by a methoxy group at the third carbon and an amine group at the fourth carbon of an oxane ring. Its unique stereochemistry significantly influences its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , and it has a CAS number of 1421066-70-7. The stereochemistry of this compound allows for selective binding to enzymes and receptors, which may lead to its roles as an enzyme inhibitor or activator.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's stereochemistry enables it to modulate enzyme activity, influencing various metabolic processes. The following mechanisms are particularly noteworthy:

- Enzyme Inhibition/Activation : The compound may act selectively on enzymes involved in critical metabolic pathways, potentially altering their activity and affecting overall cellular functions.

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, providing protection against oxidative stress.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Ability to scavenge free radicals, protecting cells from oxidative damage. |

| Antimicrobial | Effective against certain bacterial strains; potential for antibiotic development. |

| Neuroprotective | Potential to protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. Results indicated significant antibacterial activity comparable to standard antibiotics, with minimum inhibitory concentrations (MICs) in the range of 6.25 to 12.5 μg/mL against specific fungal strains .

-

Molecular Docking Analysis :

- Molecular docking studies revealed that this compound forms strong hydrogen bonds with key amino acid residues in target enzymes, suggesting a high affinity for these biological targets. The binding interactions were quantitatively assessed using binding energy calculations, showing promising results compared to established inhibitors .

-

Neuroprotective Effects :

- Investigations into the neuroprotective properties of similar oxanamine derivatives showed that they could significantly reduce neuronal cell death in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxyoxan-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic approaches for this compound can be inferred from analogous methoxy-substituted amines. For example, 4-Methoxybenzylamine (CAS 2393-23-9) is synthesized via reductive amination or nucleophilic substitution of methoxy precursors . Optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C for amination), solvent polarity (e.g., THF or DMF for solubility), and stoichiometric ratios of reagents. Catalytic systems like Pd/C or Raney Ni may enhance hydrogenation efficiency. Purity can be improved via recrystallization in ethanol/water mixtures or column chromatography using silica gel .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm methoxy (-OCH) and amine (-NH) functional groups. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm, while amine protons appear as broad signals (δ 1.5–2.5 ppm) .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity. A mobile phase of acetonitrile/water (70:30) with 0.1% TFA is recommended for resolving polar amines. GC-MS with a DB-5MS column can detect volatile impurities .

Q. What are the optimal storage conditions for this compound to prevent degradation, and which solvents are compatible for long-term stability?

- Methodological Answer : Store this compound at -20°C under inert atmosphere (argon or nitrogen) to minimize oxidation. Avoid hygroscopic solvents; anhydrous dichloromethane or acetonitrile is preferred for stock solutions. Stability studies on similar compounds (e.g., 3-Hydroxy-4-methoxyacetophenone) show <5% degradation over 12 months when stored at -80°C in amber vials .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the stereochemical outcomes in the synthesis of this compound derivatives?

- Methodological Answer : Stereochemical analysis requires chiral resolution techniques. For example:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- X-ray crystallography : Co-crystallize derivatives with chiral auxiliaries (e.g., tartaric acid) to determine absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign stereochemistry .

Q. What methodologies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Contradictions in reactivity data may arise from solvent effects or competing pathways. To resolve:

- Kinetic Studies : Monitor reaction progress via in-situ IR or H NMR to identify intermediates.

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for competing mechanisms (e.g., SN1 vs. SN2).

- Isotopic Labeling : Introduce O in the methoxy group to track substitution pathways via mass spectrometry .

Q. How can computational chemistry approaches be integrated to predict the regioselectivity of this compound in complex reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group in this compound shows higher nucleophilicity (f = 0.12) compared to the oxan oxygen (f = 0.08) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on transition-state geometries.

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in cross-coupling reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across different solvents?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. To reconcile:

- Standardized Protocols : Use USP-type solubility assays (shake-flask method) under controlled pH (7.4) and temperature (25°C).

- Hansen Solubility Parameters : Compare experimental solubility with HSPiP predictions to identify outlier solvents (e.g., DMSO vs. methanol) .

- Purity Verification : Re-test solubility after rigorous purification (e.g., recrystallization followed by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.